molecular formula C6H7IN2O B10908909 5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde

5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B10908909
M. Wt: 250.04 g/mol
InChI Key: OBZGZZIHEICMDW-UHFFFAOYSA-N
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Description

5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an iodine atom at the 5th position, two methyl groups at the 1st and 4th positions, and an aldehyde group at the 2nd position. It is a valuable intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with iodine and an oxidizing agent to introduce the iodine atom at the 5th position. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 2nd position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the iodine atom and the aldehyde group can facilitate interactions with specific molecular targets, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dimethyl-1H-imidazole-2-carbaldehyde
  • 5-bromo-1,4-dimethyl-1H-imidazole-2-carbaldehyde
  • 5-chloro-1,4-dimethyl-1H-imidazole-2-carbaldehyde

Uniqueness

5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding, which is not possible with other halogens like bromine or chlorine. This can lead to unique properties and applications in various fields .

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

5-iodo-1,4-dimethylimidazole-2-carbaldehyde

InChI

InChI=1S/C6H7IN2O/c1-4-6(7)9(2)5(3-10)8-4/h3H,1-2H3

InChI Key

OBZGZZIHEICMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C=O)C)I

Origin of Product

United States

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